(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one is a chiral compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the chromen-2-one core. The chirality of the compound is due to the stereocenter at the pyrrolidine ring, making it an important molecule in asymmetric synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 6-(2-aminopyrrolidin-1-yl)chromen-2-one using a suitable cyclizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of microfluidic reactors has also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced chroman-2-one, and substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
- (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
- ®-6-(Pyrrolidin-2-yl)-2H-chromen-2-one
- (S)-6-(Pyrrolidin-2-yl)-1H-indole
Comparison: Compared to its analogs, (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one is unique due to its specific stereochemistry and the presence of the chromen-2-one core. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]chromen-2-one |
InChI |
InChI=1S/C13H13NO2/c15-13-6-4-10-8-9(3-5-12(10)16-13)11-2-1-7-14-11/h3-6,8,11,14H,1-2,7H2/t11-/m0/s1 |
InChI Key |
LLDJXUZDFPMJJQ-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC3=C(C=C2)OC(=O)C=C3 |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.